4-Fluoro-3-nitrophenol Enables Efficient SNAr with Amines, Unlike Non-Fluorinated and Trifluorophenyl Analogs
The 4-fluoro-3-nitrophenyl moiety, when introduced into dipyrromethanes, enables fast and efficient nucleophilic aromatic substitution (SNAr) with various amine nucleophiles. In contrast, the 3,4,5-trifluorophenyl moiety, a closely related electron-deficient aryl group, was found to be completely non-applicable in SNAr reactions under the same conditions [1].
| Evidence Dimension | Applicability and efficiency of SNAr with amine nucleophiles |
|---|---|
| Target Compound Data | Fast and efficient SNAr; successful synthesis of 4-amino-3-nitrophenyl-substituted dipyrromethanes |
| Comparator Or Baseline | 3,4,5-trifluorophenyl moiety: No SNAr reaction observed under identical conditions |
| Quantified Difference | Qualitative yes/no activity; target compound active, comparator inactive |
| Conditions | SNAr on meso-substituted dipyrromethanes with various amine nucleophiles (Eur. J. Org. Chem. 2019) |
Why This Matters
This demonstrates a unique, enabling reactivity profile not found in a structurally similar analog, making 4-fluoro-3-nitrophenol the necessary choice for building functionalized tetrapyrrole systems.
- [1] Synthesis of Porphyrinoids, BODIPYs, and (Dipyrrinato)ruthenium(II) Complexes from Prefunctionalized Dipyrromethanes, European Journal of Organic Chemistry, 2019, DOI: 10.1002/ejoc.201900530. View Source
